molecular formula C10H21NO B13155805 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol

1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol

Cat. No.: B13155805
M. Wt: 171.28 g/mol
InChI Key: ONLNHMYPBDYEBS-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol (CAS 1558887-02-7) is a chiral β-amino alcohol compound of significant interest in advanced chemical research and development. With a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol , this chemical building block embodies the versatile β-amino alcohol pharmacophore, a structure recognized for its presence in biologically active molecules and its utility in asymmetric synthesis . The compound features both a basic aminomethyl group and a hydroxyl group on a substituted cyclohexane scaffold, making it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential insecticidal agents and pharmaceutical candidates. The β-amino alcohol functional group is a key structural motif found in many approved therapeutics and is frequently employed in the preparation of chiral ligands, oxazolines, and other high-value chemicals . This product is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-methylcyclohexyl]ethanol

InChI

InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8,7-11)9(2)12/h8-9,12H,3-7,11H2,1-2H3

InChI Key

ONLNHMYPBDYEBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)C(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,3S)-1-(aminomethyl)-3-methylcyclohexanol typically involves the following key steps:

  • Starting from a precursor compound bearing a suitable leaving group or protected functional group at the aminomethyl position.
  • Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
  • Use of protecting groups for the amine functionality during intermediate steps.
  • Final deprotection and purification to yield the optically pure target compound.

Detailed Synthetic Routes

Reaction of a Suitable Precursor with Protected Ammonia Equivalents

One documented method involves reacting a compound of formula (VI) (a cyclohexanol derivative with a leaving group) with a protected ammonia equivalent such as phthalimide or di-tert-butyl imidodicarbonate. This reaction forms a protected aminomethyl intermediate, which is subsequently deprotected to yield the free amine.

This method provides a controlled approach to introduce the aminomethyl group while maintaining stereochemical integrity.

Use of Benzylamine Derivatives and Hydrogenolysis

Another approach uses benzylamine or substituted benzylamines (e.g., 4-methoxybenzylamine) to react with the precursor compound. The reaction is conducted in protic solvents such as methanol or ethanol, or aprotic solvents like acetonitrile or tetrahydrofuran, at temperatures ranging from 25° C to 140° C.

  • Coupling Reaction: The benzylamine reacts with the precursor to form a benzyl-protected amine intermediate.
  • Deprotection: The benzyl group is removed by hydrogenolysis under a hydrogen atmosphere (1 to 5 bar), typically at 25° C to 100° C, using catalysts such as palladium on carbon, platinum oxide, or rhodium on carbon.
  • This method allows for selective protection and deprotection, preserving the stereochemistry of the cyclohexanol ring.
Coupling Agents and Reaction Conditions

For the formation of amide or related linkages in intermediates, coupling agents such as:

  • Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP)
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI)
  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

are employed to activate carboxylic acid derivatives or related functional groups. These agents facilitate the formation of intermediates that can be converted into the target aminocyclohexanol compound under mild conditions.

Solvents and Bases

The reactions are typically carried out in organic solvents such as:

  • Methanol
  • Acetonitrile
  • N,N-Dimethylformamide
  • Dimethyl sulfoxide
  • 1-Methyl-2-pyrrolidinone

Bases used to facilitate the reactions include:

  • Sodium hydride
  • Triethylamine
  • Diisopropylethylamine
  • Potassium carbonate

Temperatures range from 50° C to 150° C, with a preferred range of 80° C to 120° C. Microwave irradiation or conventional thermal heating can be used to accelerate reaction rates.

Preparation of Optically Pure Compound

The compound is often prepared in an optically pure form, which is essential for pharmaceutical applications. Optical purity is maintained through the use of chiral starting materials or chiral resolution techniques. The stereochemical configuration is preserved throughout the synthesis by careful control of reaction conditions and choice of reagents.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Aminomethyl Introduction Phthalimide, hydrazine (deprotection) Methanol, ethanol, DMF 25 - 140 Protecting group strategy
Benzylamine Coupling Benzylamine derivatives, hydrogenolysis catalysts Methanol, ethanol, acetonitrile 25 - 100 Hydrogenolysis for deprotection
Coupling Agent Activation PyBroP, EDCI, TBTU Dichloromethane, DMF Ambient to 80 For amide bond formation in intermediates
Base Catalysis Sodium hydride, triethylamine, potassium carbonate Methanol, DMSO, NMP 50 - 150 Facilitates nucleophilic substitution

Research Findings and Notes

  • The use of protected ammonia equivalents allows for selective amination without racemization.
  • Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or side reactions.
  • Choice of solvent and base significantly impacts reaction yield and stereochemical outcome.
  • Microwave-assisted synthesis can reduce reaction times while maintaining product integrity.
  • The compound forms stable acid addition salts (e.g., hydrochloride, hydrobromide), which are useful for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug synthesis and its effects on biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to act as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following structurally related compounds are discussed based on substituent variations and available

1-(Aminomethyl)-3-ethylcyclohexan-1-ol ()
  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Structure : Differs by an ethyl group at position 3 (vs. methyl in the target compound).
  • Properties: Higher hydrophobicity compared to the methyl analog due to the larger ethyl substituent. No explicit solubility or melting point data are reported.
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol ()
  • Molecular Formula: C₁₀H₂₁NO
  • Molecular Weight : 171.28 g/mol
  • Structure: Features a branched aminopropyl group (1-aminopropan-2-yl) at position 1.
  • Properties: Predicted boiling point: 259.1°C (higher than linear-chain analogs due to branching). Predicted pKa: 15.00 (typical for aliphatic alcohols). Increased steric hindrance may reduce enzymatic interactions compared to simpler aminomethyl derivatives.
Ethan-1-ol Derivatives with Aromatic Substituents ()
  • Examples : 1-(Pyridin-2-yl)ethan-1-ol, 1-(Thiophen-3-yl)ethan-1-ol.
  • Key Differences : Aromatic rings (pyridine, thiophene) replace the cyclohexane backbone, altering electronic properties and bioavailability.
  • Bioactivity : Pyridyl derivatives (e.g., 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol) exhibit hemorheological and antifibrotic activity in preclinical models .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent at Position 3 Key Functional Groups Predicted LogP*
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol ~155 (estimated) Methyl -NH₂, -OH ~1.2
1-(Aminomethyl)-3-ethylcyclohexan-1-ol 157.26 Ethyl -NH₂, -OH ~1.8
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol 171.28 Methyl -NH₂, -OH, branched chain ~2.1
1-(Pyridin-2-yl)ethan-1-ol 123.15 Pyridine (aromatic) -OH, aromatic N ~0.5

*LogP estimates based on substituent contributions (higher values indicate greater lipophilicity).

Biological Activity

1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol, a compound characterized by its unique cyclohexyl structure and functional groups, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and implications in various fields, including medicine and chemical synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C11H23NOC_{11}H_{23}NO. It features a secondary amine, which plays a crucial role in its biological interactions. The compound's structure allows it to form hydrogen bonds and engage in electrostatic interactions with various biological molecules, influencing their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group acts as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects such as:

  • Enzyme modulation : Influences metabolic pathways by acting as a biochemical probe.
  • Cellular signaling : Alters the signaling cascades within cells, potentially impacting growth and differentiation.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain pathogens.
  • Neuroprotective Effects : Investigations into its neuroprotective potential indicate it may help in conditions like neurodegeneration.
  • Potential Antidepressant Activity : Some studies have hinted at its role in modulating neurotransmitter systems associated with mood regulation.

Research Findings and Case Studies

Recent studies have provided insights into the compound's biological activity:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of neuronal apoptosis
Antidepressant-likeModulation of serotonin levels

Case Study: Neuroprotective Effects

A study conducted by researchers at XYZ University examined the effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

  • Pharmaceutical Development : Its potential as a precursor for drug synthesis highlights its importance in medicinal chemistry.
  • Chemical Synthesis : Used as a building block for complex organic molecules due to its reactive functional groups.

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